2,1,3-Benzoxadiazole-4-carboxamide
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Overview
Description
Benzo[c][1,2,5]oxadiazole-4-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The unique structure of Benzo[c][1,2,5]oxadiazole-4-carboxamide imparts it with significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]oxadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of Benzo[c][1,2,5]oxadiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]oxadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzo[c][1,2,5]oxadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor, targeting tumor hypoxia in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]oxadiazole-4-carboxamide involves its interaction with molecular targets such as hypoxia-inducing factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells. This inhibition disrupts the pathways that promote angiogenesis and cancer cell division, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Different regioisomer with varied electronic properties.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
Uniqueness
Benzo[c][1,2,5]oxadiazole-4-carboxamide is unique due to its specific interaction with HIF-1 and its potential as a hypoxia inhibitor. Its structure allows for versatile functionalization, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOKHNPUXVSZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623464 |
Source
|
Record name | 2,1,3-Benzoxadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408502-46-5 |
Source
|
Record name | 2,1,3-Benzoxadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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